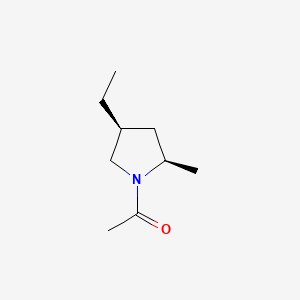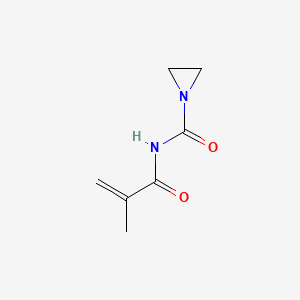
N-Methacryloylaziridine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methacryloylaziridine-1-carboxamide is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methacryloyl group attached to the aziridine ring, making it a valuable intermediate in organic synthesis and polymer chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methacryloylaziridine-1-carboxamide typically involves the reaction of methacryloyl chloride with aziridine-1-carboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methacryloylaziridine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted aziridines, amines, and oxides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Methacryloylaziridine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty polymers and as a cross-linking agent in polymer chemistry.
Mécanisme D'action
The mechanism of action of N-Methacryloylaziridine-1-carboxamide involves its ability to undergo ring-opening reactions, which makes it a reactive intermediate in various chemical processes. The aziridine ring can interact with nucleophiles, leading to the formation of new bonds and the generation of diverse chemical structures. The methacryloyl group enhances the reactivity of the compound, making it suitable for polymerization and other synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: A simpler aziridine compound without the methacryloyl group.
N-Methylaziridine: An aziridine derivative with a methyl group attached to the nitrogen atom.
Methacryloyl chloride: A compound with a methacryloyl group but without the aziridine ring.
Uniqueness
N-Methacryloylaziridine-1-carboxamide is unique due to the presence of both the aziridine ring and the methacryloyl group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis and polymer chemistry. The compound’s ability to undergo ring-opening reactions and participate in polymerization processes sets it apart from other similar compounds.
Propriétés
IUPAC Name |
N-(2-methylprop-2-enoyl)aziridine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)6(10)8-7(11)9-3-4-9/h1,3-4H2,2H3,(H,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYNWXDKFBUPKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC(=O)N1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
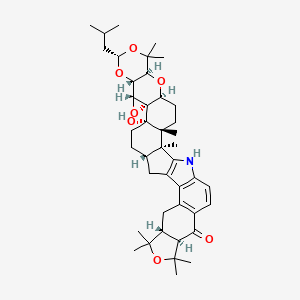
![N,5,6-trimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B564084.png)
![2-Methyl-1,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B564085.png)
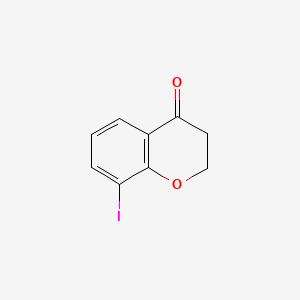

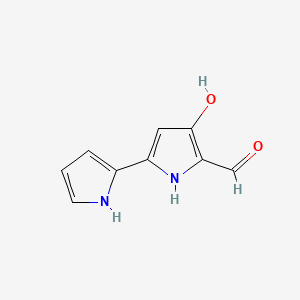
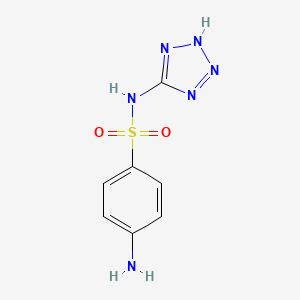
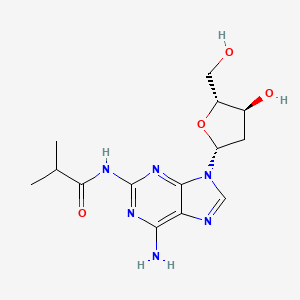
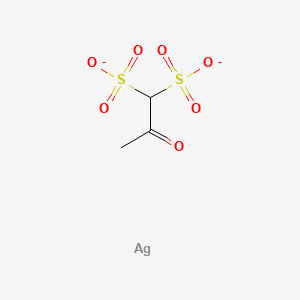
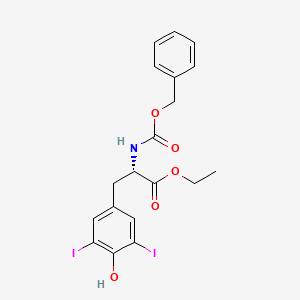
![(3S,8S,9S,10R,11S,12S,13R,14R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-3,8,11,12,14,17-hexol](/img/structure/B564098.png)
